REACTION_CXSMILES
|
[C:1]([C:5]1[N:10]=[C:9]([C:11]2[S:15][C:14]([NH:16]C(=O)C)=[N:13][C:12]=2[CH3:20])[CH:8]=[C:7]([CH3:21])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>>[C:1]([C:5]1[N:10]=[C:9]([C:11]2[S:15][C:14]([NH2:16])=[N:13][C:12]=2[CH3:20])[CH:8]=[C:7]([CH3:21])[N:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
N-[5-(2-tert-butyl-6-methyl-pyrimidin-4-yl)-4-methyl-thiazol-2-yl]-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC(=CC(=N1)C1=C(N=C(S1)NC(C)=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred 16 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 90° C
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC(=CC(=N1)C1=C(N=C(S1)N)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |